2,3,5,6-Tetrabromo-4-(pentabromophenoxy)aniline
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Overview
Description
2,3,5,6-Tetrabromo-4-(pentabromophenoxy)aniline is a brominated aromatic compound known for its high bromine content and unique chemical properties. This compound is often used in various scientific research applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrabromo-4-(pentabromophenoxy)aniline typically involves the bromination of aniline derivativesThe reaction conditions usually involve the use of bromine or bromine-containing reagents in the presence of a catalyst or under specific temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions and minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-Tetrabromo-4-(pentabromophenoxy)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of less brominated or dehalogenated products.
Substitution: Nucleophilic substitution reactions are common, where the bromine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce less brominated aniline derivatives .
Scientific Research Applications
2,3,5,6-Tetrabromo-4-(pentabromophenoxy)aniline has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other brominated compounds.
Biology: Studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of flame retardants and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,3,5,6-Tetrabromo-4-(pentabromophenoxy)aniline involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms in the compound can form strong interactions with these targets, leading to inhibition or modulation of their activity. The pathways involved may include oxidative stress, disruption of cellular signaling, and interference with metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetrabromo-4-methylphenol: Another brominated compound with similar reactivity but different functional groups.
2,3,5,6-Tetrabromo-p-xylene: Shares the tetrabromo substitution pattern but has different applications and properties.
Uniqueness
2,3,5,6-Tetrabromo-4-(pentabromophenoxy)aniline is unique due to its high bromine content and the presence of both aniline and phenoxy groups.
Properties
CAS No. |
918946-98-2 |
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Molecular Formula |
C12H2Br9NO |
Molecular Weight |
895.3 g/mol |
IUPAC Name |
2,3,5,6-tetrabromo-4-(2,3,4,5,6-pentabromophenoxy)aniline |
InChI |
InChI=1S/C12H2Br9NO/c13-1-2(14)6(18)11(7(19)3(1)15)23-12-8(20)4(16)10(22)5(17)9(12)21/h22H2 |
InChI Key |
OPMYUIGVEBMDHS-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1Br)Br)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br)Br)Br)N |
Origin of Product |
United States |
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